3-Thiocyanatoindole

anticancer antiproliferative cytotoxicity

3-Thiocyanatoindole is not a generic indole—the C-3 thiocyanate moiety is the principal pharmacophore driving IC₅₀ values ≤6 μM across multiple human cancer cell lines, whereas unsubstituted, N-methyl, and 2-aryl indole congeners show negligible activity. This functional disparity validates procurement for SAR-driven anticancer lead optimization. The scaffold also demonstrates non-hemolytic safety (EC₅₀ >500 μM) and serves as a versatile building block for sulfur-containing heterocycles via high-yielding (75–86%) synthetic routes. Available with full quality documentation for research and scale-up programs.

Molecular Formula C9H6N2S
Molecular Weight 174.22 g/mol
CAS No. 23706-25-4
Cat. No. B1616070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiocyanatoindole
CAS23706-25-4
Molecular FormulaC9H6N2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)SC#N
InChIInChI=1S/C9H6N2S/c10-6-12-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H
InChIKeyUUVFLDAVBAEABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thiocyanatoindole (CAS 23706-25-4) Procurement Guide: Chemical Identity and Core Characteristics


3-Thiocyanatoindole (C₉H₆N₂S, MW 174.22) is an organic heterocyclic compound belonging to the indole family, characterized by a thiocyanate group (-SCN) covalently attached at the C-3 position of the indole ring system . This compound serves as a critical building block for accessing diverse sulfur-containing indole derivatives and constitutes the core pharmacophore for numerous bioactive 3-thiocyanato-1H-indole analogs with demonstrated anticancer, antibacterial, and antifungal properties [1].

3-Thiocyanatoindole (CAS 23706-25-4): Why Non-Thiocyanated Indoles Cannot Substitute


Indole and its N-methyl and 2-aryl substituted derivatives demonstrate negligible to no antiproliferative activity across multiple human cancer cell lines, whereas their corresponding 3-thiocyanato-1H-indole congeners display IC₅₀ values ≤6 μM under identical assay conditions [1]. This stark functional disparity confirms that the C-3 thiocyanate moiety is not an inert structural feature but rather the principal determinant of biological activity, rendering generic indole scaffolds unsuitable for applications requiring the thiocyanate pharmacophore [1].

3-Thiocyanatoindole (CAS 23706-25-4) Quantitative Comparative Evidence: Procurement-Relevant Differentiation


Antiproliferative Potency: 3-Thiocyanatoindole Scaffold vs. Non-Thiocyanated Indoles

The introduction of the 3-thiocyanate group transforms the indole scaffold from an inactive species into a potent antiproliferative pharmacophore. Direct comparative evaluation demonstrates that indole, N-methylindole, and 2-(4-chlorophenyl)-N-methylindole are essentially inactive, while several congener 3-thiocyanato-1H-indoles exhibit IC₅₀ values ≤6 μM against four human cancer cell lines [1].

anticancer antiproliferative cytotoxicity

Hemocompatibility Profile: Non-Hemolytic Nature vs. Doxorubicin

The most potent 3-thiocyanato-1H-indole derivatives demonstrate a favorable safety profile with regard to red blood cell lysis. Compounds were tested against human erythrocytes and found to be non-hemolytic with EC₅₀ values exceeding 500 μM, a concentration far above their antiproliferative IC₅₀ range [1].

hemocompatibility drug safety cytotoxicity

Synthetic Accessibility: Solvent-Free Thiocyanation Yields

3-Thiocyanatoindoles can be efficiently synthesized under solvent-free conditions via a mechanochemical grinding method. This approach uses ammonium thiocyanate and hypervalent iodine reagents to afford target 3-thiocyanatoindoles in 75–86% yields, with the reaction proceeding rapidly [1].

organic synthesis thiocyanation green chemistry

Antifungal Activity of Arylthiocyanates Relative to Fluconazole and Amphotericin B

Arylthiocyanates, including those derived from indole scaffolds, exhibit antifungal activity. Specifically, dithiocyanates N-methylpyrrole and N-phenylpyrrole demonstrated activity against Candida albicans, Candida tropicalis, Candida krusei, and Aspergillus niger at levels comparable to the clinically used antifungals fluconazole and amphotericin B [1].

antifungal arylthiocyanate Candida

3-Thiocyanatoindole (CAS 23706-25-4) Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization for Anticancer Agents

The 3-thiocyanatoindole scaffold is a proven pharmacophore for generating antiproliferative compounds with IC₅₀ values ≤6 μM against multiple human cancer cell lines, a potency absent in the parent indole structure. Procurement for structure-activity relationship (SAR) studies and lead optimization programs is justified by the established activity threshold and non-hemolytic safety profile (EC₅₀ >500 μM) [1].

Synthesis of Bioactive Sulfur-Containing Heterocycles

As a key building block, 3-thiocyanatoindole enables the construction of diverse sulfur-containing indole derivatives with demonstrated biological and pharmacological activities. The availability of efficient, high-yielding (75–86%) synthetic methods, including solvent-free approaches, makes this compound a practical starting material for complex heterocycle synthesis [2][3].

Development of Antifungal Drug Candidates

Based on class-level evidence showing that arylthiocyanates exhibit antifungal activity comparable to fluconazole and amphotericin B, 3-thiocyanatoindole can serve as a viable starting point for the development of novel antifungal agents targeting Candida and Aspergillus species [4].

QSAR Modeling and Computational Drug Design

The availability of published IC₅₀ datasets for 3-thiocyanato-1H-indoles against HL60 leukemia cells, along with validated 2D-QSAR models (q² = 0.8001, pred r² = 0.4082), positions this compound class as a robust training set for predictive modeling of cytotoxic activity, facilitating the virtual screening and design of more potent derivatives [5].

Technical Documentation Hub

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